D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr

Description

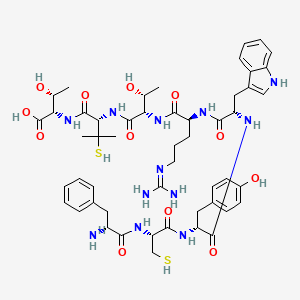

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr (CTAP) is a cyclic octapeptide with a disulfide bridge between Cys² and Pen⁷ (Pen = penicillamine) . Its molecular formula is C₅₁H₆₉N₁₃O₁₁S₂, molecular weight 1104.32 g/mol, and CAS number 103429-32-9 . CTAP is a potent and selective μ-opioid receptor antagonist, exhibiting high affinity (IC₅₀ = 2.80 nM in rat brain membranes) and minimal cross-reactivity with δ-opioid or somatostatin receptors . It is widely used in neuroscience research to study opioid receptor mechanisms, particularly in pain modulation, tolerance, and dependence .

Properties

Molecular Formula |

C51H70N12O12S2 |

|---|---|

Molecular Weight |

1107.3 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)/t26-,27-,33-,35+,36-,37+,38+,39+,40+,41+/m1/s1 |

InChI Key |

CENQCEJVMTZQSP-IDNNGIEASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)(C)S)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.

Deprotection: Removal of protecting groups from the amino acids.

Cyclization: Formation of the cyclic structure by creating a disulfide bridge between cysteine and penicillamine residues.

Cleavage: Detachment of the peptide from the solid support.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Breaking of disulfide bridges.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with modified functional groups.

Scientific Research Applications

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr has numerous applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its interactions with μ-opioid receptors and other biological targets.

Medicine: Explored for potential therapeutic applications, including pain management and addiction treatment.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological responses. The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications .

Comparison with Similar Compounds

CTAP vs. CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂)

Structural Differences : CTOP replaces Arg⁴ with Orn⁴ (ornithine), altering charge and conformational flexibility .

Key Findings :

CTAP vs. Naltrexone

Structural Differences: Naltrexone is a non-peptide alkaloid antagonist, whereas CTAP is a peptide.

Key Findings :

- CTAP is 10-fold more potent than naltrexone in blocking antinociceptive effects of μ-agonists like morphine and DAMGO .

CTAP vs. DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)

Functional Interactions :

CTAP vs. Delta-Selective Antagonists (e.g., Naltrindole, NTI)

Data Tables

Table 1: Receptor Affinity Profiles

| Compound | μ-Opioid IC₅₀ (nM) | δ-Opioid IC₅₀ (nM) | Somatostatin IC₅₀ (nM) |

|---|---|---|---|

| CTAP | 2.80 | >13,500 | Not reported |

| CTOP | 1.11–1.70 | >22,700 | 22,700 |

| Naltrexone | 0.3–1.5 | 10–50 | Not applicable |

Table 2: In Vivo Antagonism Potency (A50 Values)

| Agonist | CTAP A50 (nmol) | Naltrexone A50 (nmol) |

|---|---|---|

| Morphine (s.c.) | 0.3 | 3.0 |

| Etorphine (s.c.) | 0.4 | 4.5 |

| DAMGO (i.c.v.) | 0.01 | 3.0 |

Functional and Mechanistic Insights

- Noncompetitive Antagonism: At high doses, CTAP inhibits morphine and etorphine antinociception noncompetitively, suggesting insurmountable binding or multi-receptor interactions .

- Synthesis Challenges : The Pen residue in CTAP complicates synthesis, leading to lower yields compared to linear peptides .

Q & A

Q. What structural features of CTAP contribute to its selectivity as a μ-opioid receptor antagonist?

CTAP's selectivity arises from its cyclic disulfide bridge (Cys²-Pen⁷) and specific D-amino acid substitutions (e.g., D-Phe¹, D-Trp⁴), which stabilize a type II' β-turn in the Tyr³-D-Trp⁴-Lys⁵-Thr⁶ region. This conformation enhances receptor binding by mimicking endogenous peptide motifs while resisting enzymatic degradation . Methodologically, nuclear magnetic resonance (NMR) studies in aqueous solutions (e.g., ¹H and ¹³C relaxation experiments) are critical for resolving these structural dynamics .

Q. How do standard assays (e.g., antinociception) evaluate CTAP’s antagonist potency compared to traditional antagonists like naltrexone?

CTAP’s potency is assessed via tail-withdrawal latency tests in rodents (e.g., Sprague-Dawley rats) using 55°C water. Subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration of agonists (e.g., morphine, DAMGO) is followed by CTAP dosing. Results are quantified as dose ratios (e.g., CTAP is 10–300× more potent than naltrexone against DAMGO). Key methodological considerations include route-dependent bioavailability and agonist efficacy (high vs. low) .

Advanced Research Questions

Q. How can NMR data resolve contradictions in CTAP’s in vivo vs. in vitro pharmacology?

In vitro radioligand binding assays often overestimate CTAP’s antagonist efficacy due to simplified receptor environments. In vivo, factors like blood-brain barrier penetration and interactions with auxiliary receptors (e.g., δ/κ-opioid subtypes) alter potency. NMR-based relaxation studies (e.g., segmental motion analysis of Lys⁵ side chains) can identify conformational shifts under physiological conditions, reconciling discrepancies between binding affinity and functional antagonism .

Q. What experimental designs address CTAP’s noncompetitive antagonism at high doses?

High-dose CTAP exhibits insurmountable antagonism (e.g., against s.c. etorphine), suggesting receptor internalization or allosteric modulation. To investigate:

- Use Schild regression analysis with varying agonist concentrations to distinguish competitive vs. noncompetitive mechanisms.

- Combine CTAP with fluorescently tagged μ-receptors for confocal microscopy to track receptor trafficking .

- Apply irreversible antagonists (e.g., β-funaltrexamine) to assess receptor reserve depletion .

Q. Why does CTAP show 300-fold higher potency against DAMGO compared to alkaloid agonists?

DAMGO’s peptide structure allows unique interactions with CTAP’s β-turn motif, potentially via hydrogen bonding to Thr⁶ carbonyl oxygen. In contrast, alkaloids (e.g., morphine) lack analogous peptide backbones, reducing binding complementarity. Experimental validation includes:

- Site-directed mutagenesis of μ-receptor residues (e.g., Asp³.32, Lys⁵.28) to map binding pockets.

- Isothermal titration calorimetry (ITC) to compare thermodynamic profiles of CTAP-agonist interactions .

Methodological Guidelines

Q. How to optimize radioligand binding assays for CTAP’s low nM affinity?

- Use tritiated DAMGO ([³H]-DAMGO) as a high-affinity ligand.

- Preincubate membranes with CTAP (30 min, 25°C) to ensure equilibrium binding.

- Include GTPγS to uncouple G-proteins, isolating competitive antagonism .

Q. What statistical frameworks are appropriate for analyzing CTAP’s dose-response variability?

- Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in antinociception assays.

- Use Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models .

Data Interpretation Challenges

Q. How to reconcile CTAP’s insurmountable antagonism with its competitive binding profile in vitro?

This paradox may arise from CTAP’s slow dissociation kinetics in vivo, mimicking noncompetitive behavior. Address via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.